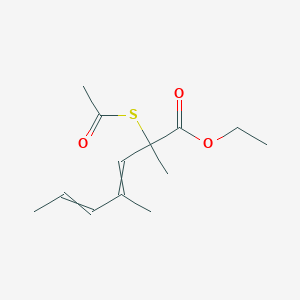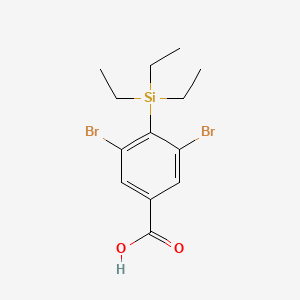
2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) is a chemical compound that belongs to the class of piperidinones. Piperidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of amino alcohols: This method involves the reaction of amino alcohols with suitable reagents to form the piperidinone ring.
Oxidation of piperidine derivatives: Piperidine derivatives can be oxidized to form piperidinones using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Continuous flow reactors: For efficient and scalable production.
Catalytic processes: Using catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation products: Ketones, aldehydes.
Reduction products: Alcohols, amines.
Substitution products: Halogenated derivatives, alkylated compounds.
Applications De Recherche Scientifique
2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The pathways involved could include:
Enzyme inhibition or activation: Affecting metabolic processes.
Receptor binding: Modulating signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Piperidinone: A simpler analog with similar structural features.
3,4-Dihydroxy-5-methylpiperidine: A related compound with hydroxyl and methyl groups.
N-Methylpiperidinone: Another piperidinone derivative with a methyl group on the nitrogen atom.
Uniqueness
2-Piperidinone, 3,4-dihydroxy-5-methyl-, (3R,4R,5R)-(9CI) is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperidinone derivatives.
Propriétés
Numéro CAS |
536744-86-2 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(3R,4R,5R)-3,4-dihydroxy-5-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO3/c1-3-2-7-6(10)5(9)4(3)8/h3-5,8-9H,2H2,1H3,(H,7,10)/t3-,4-,5-/m1/s1 |
Clé InChI |
NTZKJRXXWZUJGO-UOWFLXDJSA-N |
SMILES isomérique |
C[C@@H]1CNC(=O)[C@@H]([C@@H]1O)O |
SMILES canonique |
CC1CNC(=O)C(C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)

![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)

![4-{[Dodecyl(dimethyl)silyl]oxy}pent-3-en-2-one](/img/structure/B12590616.png)


![[(2R,4S,5R)-2,5-Diphenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12590629.png)
![4-Decyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B12590630.png)
